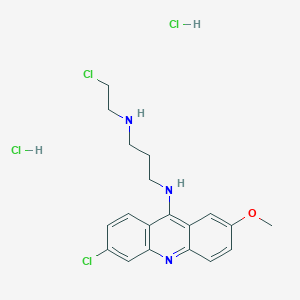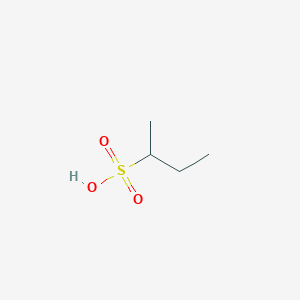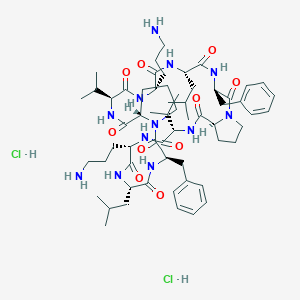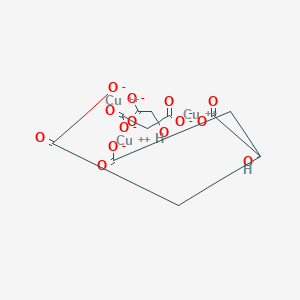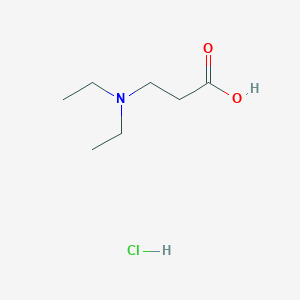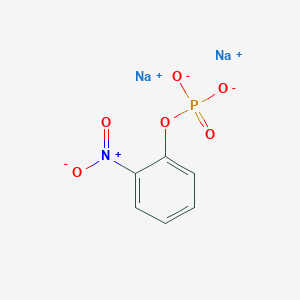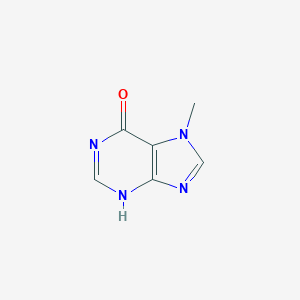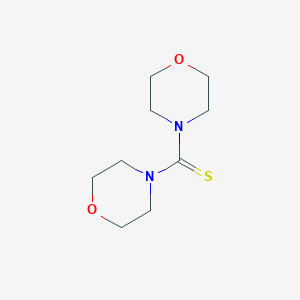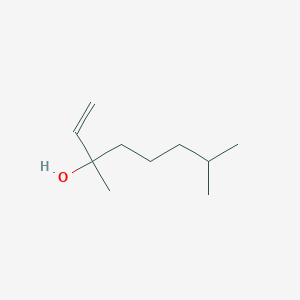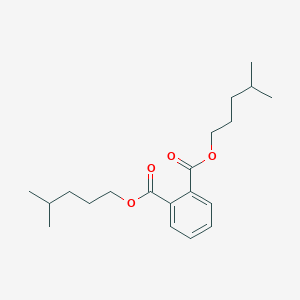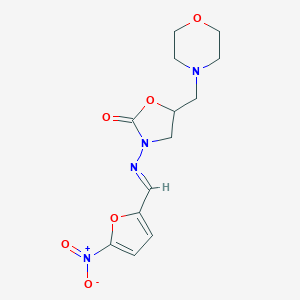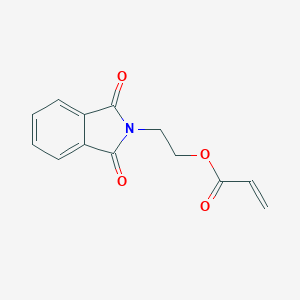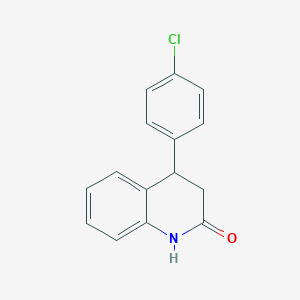
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, also known as CDPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPQ belongs to the class of quinolinone derivatives and has been found to possess several interesting properties that make it a promising candidate for research.
Mecanismo De Acción
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one exerts its pharmacological effects by binding to the α7 nicotinic acetylcholine receptor and inhibiting its function. This results in the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to changes in synaptic plasticity and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of synaptic plasticity, and the regulation of neuronal excitability. 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its high selectivity and potency for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cognitive disorders, and the exploration of its anti-inflammatory properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one and to identify potential side effects and toxicity.
Métodos De Síntesis
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup synthesis. The most commonly used method for synthesizing 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is the Pictet-Spengler reaction, which involves the reaction of 4-chloroaniline with 2,3-dihydroxybenzaldehyde in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in various physiological processes, including learning and memory, making 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one a potential candidate for the treatment of cognitive disorders.
Propiedades
Número CAS |
16880-72-1 |
|---|---|
Nombre del producto |
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H,17,18) |
Clave InChI |
LGKWQCRGNWXKCQ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
Sinónimos |
4-(4-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



